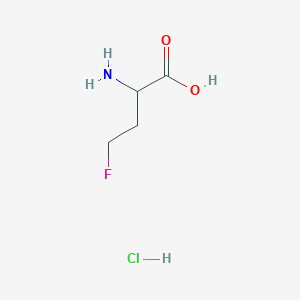

2-Amino-4-fluorobutanoic acid hydrochloride

描述

属性

IUPAC Name |

2-amino-4-fluorobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJCRKFSTDXRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluorobutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutyric acid.

Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

2-Amino-4-fluorobutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Formation of 2-oxo-4-fluorobutanoic acid derivatives.

Reduction: Formation of 2-amino-4-fluorobutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₄H₉ClFNO₂

- Molecular Weight : Approximately 157.57 g/mol

- Physical Form : White crystalline powder, soluble in water

The compound features an amino group and a fluorine atom attached to a butanoic acid backbone, which influences its chemical reactivity and biological activity.

Medicinal Chemistry

2-Amino-4-fluorobutanoic acid hydrochloride has been investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. Notably, it interacts with gamma-aminobutyric acid (GABA) transporters, which are crucial for maintaining inhibitory neurotransmission in the brain. This interaction suggests potential benefits in treating neurological disorders such as epilepsy and anxiety.

Neuropharmacology

Research has highlighted the compound's ability to modulate synaptic transmission through its effects on GABA transporters. Studies indicate that it can inhibit GABA uptake in neuronal cells, thereby increasing GABA levels in synaptic spaces, which could provide therapeutic benefits for anxiety-related disorders and seizure activities.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and substitution reactions.

Biochemical Studies

In biochemical research, this compound is used to study metabolic pathways and enzyme inhibition. Its structural properties enable it to act as a probe for investigating the mechanisms of action of various biological systems.

Neurotransmitter Transport Studies

Research has demonstrated that this compound effectively modulates GABA transporters:

- Study Findings : Increased GABA levels were observed in synaptic spaces upon administration of the compound, indicating its potential role in treating anxiety disorders .

Binding Affinity Assessments

Investigations into the binding affinities of this compound with various receptors have shown promising results:

- Potential Applications : Its ability to modulate receptor activity suggests applications in drug development targeting neurological conditions .

Pharmacological Investigations

Studies focusing on pharmacokinetics have revealed stability and reactivity profiles that make this compound an attractive candidate for further therapeutic exploration:

- Stability Profile : The compound exhibits favorable stability under physiological conditions, enhancing its suitability for medicinal applications .

作用机制

The mechanism of action of 2-Amino-4-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties. The hydrochloride salt form improves its solubility in aqueous solutions, facilitating its use in biological assays .

相似化合物的比较

Structural and Electronic Effects

- Fluorine vs. Trifluoro Substituents: The 4-fluoro group in this compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs.

- Methoxy Group: The 4-methoxy substituent in (2S)-2-amino-4-methoxy-butanoic acid hydrochloride (CAS 3311-01-1) introduces electron-donating properties, increasing solubility in polar solvents and utility in peptide synthesis .

- Aromatic and Oxo Groups: The 4-oxo-phenyl group in (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride (CAS 54631-37-7) enables π-π stacking interactions, making it suitable for receptor-binding studies .

Physicochemical Properties

- Solubility and Stability : Hydrochloride salts generally improve aqueous solubility. The trifluoro derivative’s higher molecular weight (193.55 g/mol) correlates with reduced solubility compared to the 4-fluoro analog, though its stability under acidic conditions may be superior .

- Stereochemical Influence: The (S)-configuration in certain analogs (e.g., CAS 54631-37-7) is critical for chiral recognition in biological systems, whereas the non-chiral 4-fluoro compound lacks this specificity .

生物活性

Overview

2-Amino-4-fluorobutanoic acid hydrochloride, also known as 4-amino-2-fluorobutanoic acid hydrochloride, is a synthetic amino acid derivative with significant implications in biological and medicinal chemistry. Its unique structural features, including the presence of a fluorine atom, contribute to its distinct biological activity compared to non-fluorinated analogs.

- Molecular Formula : C4H8FNO2

- Molecular Weight : 121.11 g/mol

- CAS Number : 121960-24-5

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathways. It is believed to act as a modulator of GABA transporters, influencing neuronal excitability and neurotransmission .

Neurotransmitter Modulation

Research indicates that this compound may enhance GABAergic signaling, which is crucial for maintaining inhibitory control in the central nervous system. The modulation of GABA transporters can lead to therapeutic effects in conditions such as anxiety, epilepsy, and other neurological disorders .

Antitumor Activity

Recent studies have explored the potential antitumor effects of this compound. In vitro assays demonstrated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular metabolism. This suggests a promising avenue for cancer therapy, particularly in targeting specific tumor types .

Case Studies

-

GABA Transport Inhibition :

A study investigated the effects of 2-amino-4-fluorobutanoic acid on GABA transporters in neuronal cultures. The results showed a significant increase in intracellular GABA levels, indicating that the compound effectively inhibits GABA reuptake mechanisms . -

Antitumor Effects :

In a mouse model of hepatocellular carcinoma (HCC), administration of this compound resulted in reduced tumor growth and lower serum alpha-fetoprotein (AFP) levels, suggesting its potential as an adjunct therapy in HCC treatment .

Comparative Studies with Similar Compounds

A comparative analysis with non-fluorinated amino acids revealed that the introduction of fluorine significantly enhances the lipophilicity and metabolic stability of the compound. This property is essential for its bioavailability and efficacy as a therapeutic agent .

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | structure | GABA transporter modulation, antitumor effects |

| 4-Aminobutanoic Acid | structure | GABAergic activity without fluorination |

| 2-Amino-4-fluorobenzoic Acid | structure | Different receptor interaction profile |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-4-fluorobutanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via fluorination of precursor molecules (e.g., halogenated amino acids) using fluorinating agents like KF or Selectfluor. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or ethanol), and stoichiometry. Statistical Design of Experiments (DoE) can systematically minimize trial runs while maximizing yield . For purity validation, HPLC with UV detection (λ = 210–260 nm) and C18 columns is recommended, with mobile phases like acetonitrile/water (0.1% TFA) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Use - and -NMR to confirm fluorine substitution and amino acid backbone structure. Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 182.1 for [M+H]). Melting point analysis (e.g., ~262°C for analogous hydrochlorides) ensures crystallinity . Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life. Monitor degradation via TLC (silica gel, n-butanol/acetic acid/water solvent) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction mechanisms for fluorinated amino acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model fluorination transition states and regioselectivity. Pair with experimental kinetic data (e.g., rate constants from -NMR) to validate mechanistic pathways. Tools like Gaussian or ORCA enable free energy surface mapping .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated analogs?

- Methodological Answer : Discrepancies in -NMR shifts may arise from solvent polarity or pH effects. Use pH-controlled DO solutions and internal standards (e.g., CFCl). Cross-validate with X-ray crystallography (if crystals form) to confirm solid-state structure .

Q. How does the compound’s stability vary under non-ambient conditions (e.g., high-temperature catalysis)?

- Methodological Answer : Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. For catalytic studies, in situ FTIR monitors functional group integrity. Reactive intermediates (e.g., radicals) can be trapped using spin traps like DMPO for EPR analysis .

Q. What role does purity play in biological activity studies (e.g., enzyme inhibition assays)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。